molecular formula C10H13NO2 B2819661 Ethyl 2-(5-methylpyridin-2-yl)acetate CAS No. 5552-82-9

Ethyl 2-(5-methylpyridin-2-yl)acetate

Cat. No.: B2819661
CAS No.: 5552-82-9
M. Wt: 179.219
InChI Key: AQAVUXXKDILVBZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-methylpyridin-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2,5-dimethylpyridine with ethyl chloroformate . Another method includes the use of n-butyllithium in hexane, N,N-diisopropylethylamine, and N,N,N’,N’-tetramethylethylenediamine in tetrahydrofuran (THF) at -50°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(5-methylpyridin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in chemical reactions or biological systems. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(5-methylpyridin-2-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(pyridin-2-yl)acetate: Similar structure but without the methyl group at the 5-position.

    Ethyl 2-(3-methylpyridin-2-yl)acetate: Similar structure with the methyl group at the 3-position instead of the 5-position.

    Ethyl 2-(4-methylpyridin-2-yl)acetate: Similar structure with the methyl group at the 4-position.

These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the methyl group on the pyridine ring .

Properties

IUPAC Name

ethyl 2-(5-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-5-4-8(2)7-11-9/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAVUXXKDILVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,5-lutidine (540 mg, 5.05 mM) in 10 ml of THF at -10° C. was added 2.5M n-butyllithium solution (2.0 ml, 5.00 mM). The resulting mixture was stirred for 30 minutes while allowing the temperature to rise to 0° C. The reaction was cooled to -50° C. and diethyl carbonate (0.61 ml, 5.00 mM) was added and the reaction was warmed to room temperature and stirred for 2 hours. The reaction was quenched with saturated NH4Cl solution and extracted into EtOAc. The resulting organic layer was washed with saturated NaCl solution, dried over MgSO4, filtered and concentrated to dryness. The residue was chromatographed on silica gel using 30% EtOAc/hexanes as the eluant to yield the title compound (43).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two

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